molecular formula C8H6ClF2NS B13150509 2-(4-Chlorophenyl)-2,2-difluoroethanethioamide

2-(4-Chlorophenyl)-2,2-difluoroethanethioamide

Cat. No.: B13150509
M. Wt: 221.66 g/mol
InChI Key: NJMXDHJBNBTROE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2,2-difluoroethanethioamide is an organic compound characterized by the presence of a chlorophenyl group, two fluorine atoms, and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-2,2-difluoroethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Chlorophenyl)-2,2-difluoroethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2,2-difluoroethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-2,2-difluoroethanethioamide
  • 2-(4-Fluorophenyl)-2,2-difluoroethanethioamide
  • 2-(4-Methylphenyl)-2,2-difluoroethanethioamide

Comparison: Compared to its analogs, 2-(4-Chlorophenyl)-2,2-difluoroethanethioamide exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and binding affinity. The chlorophenyl group can enhance the compound’s lipophilicity and stability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C8H6ClF2NS

Molecular Weight

221.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-2,2-difluoroethanethioamide

InChI

InChI=1S/C8H6ClF2NS/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13)

InChI Key

NJMXDHJBNBTROE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=S)N)(F)F)Cl

Origin of Product

United States

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